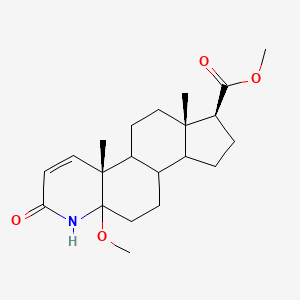
3-Oxo-4-aza-11a-methoxy-5alpha-alphandrost-1-ene-17beta-carboxylic Acid Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-4-aza-11a-methoxy-5alpha-alphandrost-1-ene-17beta-carboxylic Acid Methyl Ester involves several steps. One of the known synthetic routes includes the use of specific reagents and catalysts to achieve the desired chemical structure. The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows stringent guidelines to maintain high-quality standards. The process involves large-scale synthesis using advanced equipment and techniques to ensure consistency and efficiency. The production methods are designed to meet international standards for pharmaceutical reference materials .
Análisis De Reacciones Químicas
Types of Reactions
3-Oxo-4-aza-11a-methoxy-5alpha-alphandrost-1-ene-17beta-carboxylic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired outcome, but they generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols. Substitution reactions can result in a wide range of substituted derivatives .
Aplicaciones Científicas De Investigación
3-Oxo-4-aza-11a-methoxy-5alpha-alphandrost-1-ene-17beta-carboxylic Acid Methyl Ester has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical development and method validation.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic effects in treating various medical conditions.
Industry: Utilized in the production of high-quality pharmaceutical reference materials.
Mecanismo De Acción
The mechanism of action of 3-Oxo-4-aza-11a-methoxy-5alpha-alphandrost-1-ene-17beta-carboxylic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
Uniqueness
3-Oxo-4-aza-11a-methoxy-5alpha-alphandrost-1-ene-17beta-carboxylic Acid Methyl Ester is unique due to its specific chemical structure and properties, which make it suitable for various scientific research applications. Its ability to undergo multiple types of chemical reactions and its use in proteomics research highlight its versatility and importance in the scientific community .
Propiedades
Número CAS |
1026013-15-9 |
|---|---|
Fórmula molecular |
C₂₁H₃₁NO₄ |
Peso molecular |
361.48 |
Nombre IUPAC |
methyl (1S,9aR,11aS)-5a-methoxy-9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,5,6,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxylate |
InChI |
InChI=1S/C21H31NO4/c1-19-10-8-15-13(14(19)5-6-16(19)18(24)25-3)7-12-21(26-4)20(15,2)11-9-17(23)22-21/h9,11,13-16H,5-8,10,12H2,1-4H3,(H,22,23)/t13?,14?,15?,16-,19+,20-,21?/m1/s1 |
SMILES |
CC12CCC3C(C1CCC2C(=O)OC)CCC4(C3(C=CC(=O)N4)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















